2-(4-{[(4-Chlorophenyl)thio]acetyl}piperazin-1-yl)-1,3-benzothiazole
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) . Unfortunately, the specific molecular structure analysis for “2-(4-{[(4-Chlorophenyl)thio]acetyl}piperazin-1-yl)-1,3-benzothiazole” is not directly available in the literature.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its solubility, stability, melting point, boiling point, and more. Unfortunately, the specific physical and chemical properties for “2-(4-{[(4-Chlorophenyl)thio]acetyl}piperazin-1-yl)-1,3-benzothiazole” are not directly available in the literature .Scientific Research Applications
- Leishmaniasis : A molecular simulation study demonstrated that compound 13, a derivative of 2-(4-{[(4-Chlorophenyl)thio]acetyl}piperazin-1-yl)-1,3-benzothiazole, exhibits potent in vitro antipromastigote activity. It binds favorably to the active site of LmPTR1, a key enzyme in Leishmania parasites, with a lower binding free energy .
- Antibacterial and Antifungal : Investigate the compound’s efficacy against bacterial and fungal pathogens. Screening for antimycobacterial activity could be particularly relevant .
- The presence of the thiazolidinone ring in 2-(4-{[(4-Chlorophenyl)thio]acetyl}piperazin-1-yl)-1,3-benzothiazole derivatives correlates with enhanced anti-inflammatory and analgesic activity. Consider evaluating its potential in preclinical models .
Antiparasitic Activity
Antimicrobial Properties
Anti-Inflammatory and Analgesic Effects
Mechanism of Action
Target of Action
It is related toCetirizine , a well-known antihistamine that primarily targets the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions and inflammatory responses.
Mode of Action
As a potential antihistamine, this compound may interact with its target by binding to the histamine H1 receptor . This binding can prevent histamine, a compound involved in local immune responses, from binding to these receptors and triggering allergic symptoms.
Pharmacokinetics
It’s worth noting thatLevocetirizine , an active isomer of Cetirizine, has high bioavailability and high affinity for the H1 receptor , suggesting that similar compounds may have comparable pharmacokinetic properties.
Safety and Hazards
properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-chlorophenyl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS2/c20-14-5-7-15(8-6-14)25-13-18(24)22-9-11-23(12-10-22)19-21-16-3-1-2-4-17(16)26-19/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVGAQIIUTXKQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)CSC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-2-(4-chlorophenyl)sulfanylethanone |
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